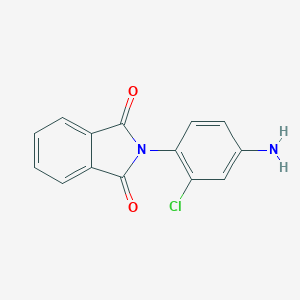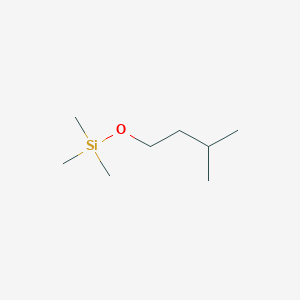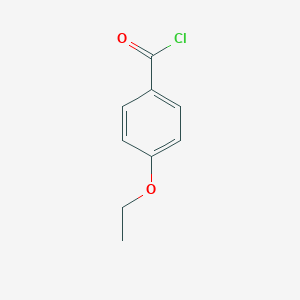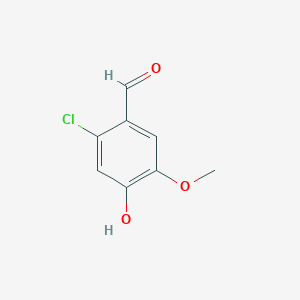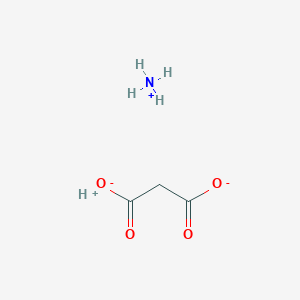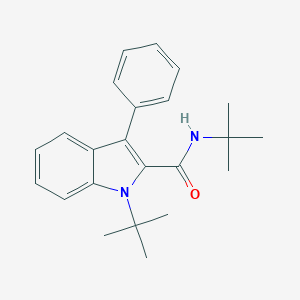
N,1-ditert-butyl-3-phenylindole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-ditert-butyl-3-phenylindole-2-carboxamide, also known as DTBPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTBPI is a derivative of indole, a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
N,1-ditert-butyl-3-phenylindole-2-carboxamide exerts its biological effects by binding to specific targets in the cell, such as ion channels or enzymes. The binding of N,1-ditert-butyl-3-phenylindole-2-carboxamide to these targets can alter their activity, leading to changes in cellular signaling pathways and ultimately, changes in cell behavior. The precise mechanism of action of N,1-ditert-butyl-3-phenylindole-2-carboxamide varies depending on the specific target it binds to.
Biochemical and Physiological Effects:
N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific target it binds to. In cancer cells, N,1-ditert-butyl-3-phenylindole-2-carboxamide induces apoptosis by activating the caspase cascade, which leads to the cleavage of key cellular proteins and ultimately, cell death. In neurons, N,1-ditert-butyl-3-phenylindole-2-carboxamide modulates the activity of ion channels, which can affect the transmission of signals in the nervous system. In addition, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N,1-ditert-butyl-3-phenylindole-2-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, N,1-ditert-butyl-3-phenylindole-2-carboxamide also has some limitations, such as its relatively high cost and limited availability.
未来方向
There are several future directions for research on N,1-ditert-butyl-3-phenylindole-2-carboxamide, including the development of novel derivatives with improved potency and selectivity, the identification of new targets for N,1-ditert-butyl-3-phenylindole-2-carboxamide, and the exploration of its potential applications in other fields, such as agriculture and materials science. In addition, further studies are needed to elucidate the precise mechanism of action of N,1-ditert-butyl-3-phenylindole-2-carboxamide and to determine its safety and efficacy in vivo.
合成方法
N,1-ditert-butyl-3-phenylindole-2-carboxamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with tert-butyl isocyanide in the presence of a palladium catalyst, or the reaction of 2-aminobenzamide with tert-butyl isocyanate in the presence of a base. The reaction yields N,1-ditert-butyl-3-phenylindole-2-carboxamide as a white solid with a melting point of 220-222°C.
科学研究应用
N,1-ditert-butyl-3-phenylindole-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been found to modulate the activity of ion channels, which are important for the transmission of signals in the nervous system. In drug discovery, N,1-ditert-butyl-3-phenylindole-2-carboxamide has been used as a scaffold for the design of novel compounds with potential therapeutic applications.
属性
CAS 编号 |
17537-55-2 |
|---|---|
产品名称 |
N,1-ditert-butyl-3-phenylindole-2-carboxamide |
分子式 |
C23H28N2O |
分子量 |
348.5 g/mol |
IUPAC 名称 |
N,1-ditert-butyl-3-phenylindole-2-carboxamide |
InChI |
InChI=1S/C23H28N2O/c1-22(2,3)24-21(26)20-19(16-12-8-7-9-13-16)17-14-10-11-15-18(17)25(20)23(4,5)6/h7-15H,1-6H3,(H,24,26) |
InChI 键 |
IOYDQASCKXVGTL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2N1C(C)(C)C)C3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2N1C(C)(C)C)C3=CC=CC=C3 |
同义词 |
N,1-Di-tert-butyl-3-phenyl-1H-indole-2-carboxamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



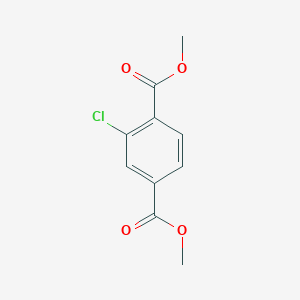
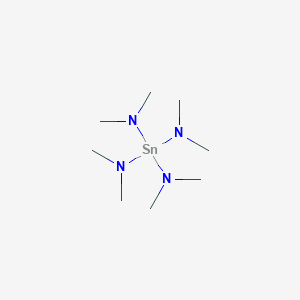
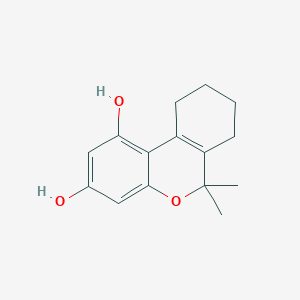
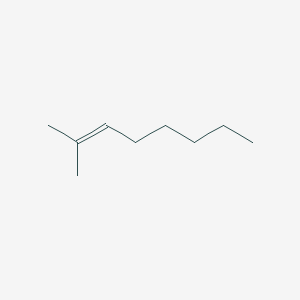
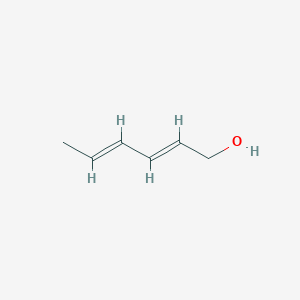
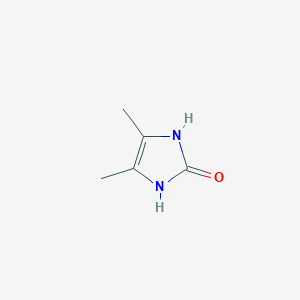
![(6R,6As,10aS,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,6,6a,8,9,10,10b-decahydrobenzo[f]chromen-6-ol](/img/structure/B92827.png)

